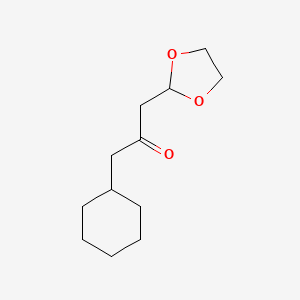

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one

Description

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one (CAS: 1263366-17-1) is a ketone derivative featuring a cyclohexyl group attached to a propan-2-one backbone and a 1,3-dioxolane ring. The molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.28 g/mol. Its structure includes a central ketone functional group, a dioxolane ring (a five-membered cyclic diether), and a bulky cyclohexyl substituent, which collectively influence its physicochemical and biological properties .

Properties

IUPAC Name |

1-cyclohexyl-3-(1,3-dioxolan-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11(9-12-14-6-7-15-12)8-10-4-2-1-3-5-10/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJATKLDACSMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240474 | |

| Record name | 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-17-1 | |

| Record name | 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-cyclohexyl-3-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one typically involves the reaction of cyclohexyl ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the dioxolane ring, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, modulating their activity. The dioxolane ring plays a crucial role in enhancing the compound’s stability and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with other propan-2-one derivatives and dioxolane-containing molecules. Key comparisons include:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Cyclohexyl vs. Alkyl/Aryl Substituents : The cyclohexyl group in the target compound enhances steric bulk compared to methyl or propyl groups in 3g or chloromethyl in the chlorinated analog . This may reduce reactivity but improve lipid solubility.

- Dioxolane Ring Stability : The 1,3-dioxolane ring is common across these compounds, but substituents like chlorine (in the chloromethyl derivative) introduce electronegativity, altering polarity and toxicity .

Physicochemical Properties

Table 2: NMR and HRMS Data Comparison

Notes:

- The absence of NMR data for the target compound highlights a research gap.

- Indole-substituted analogs show distinct aromatic signals, absent in aliphatic dioxolane derivatives .

Biological Activity

1-Cyclohexyl-3-(1,3-dioxolan-2-yl)-propan-2-one is an organic compound characterized by a cyclohexyl group attached to a propanone moiety, which is further substituted with a 1,3-dioxolane ring. This unique structure suggests potential biological activities and applications in medicinal chemistry and organic synthesis. The compound has garnered attention for its reactivity and possible therapeutic uses, particularly as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 1263366-17-1. The presence of the carbonyl group (C=O) in the propanone structure and the dioxolane ring contributes to its reactivity. This compound can undergo various chemical reactions, including nucleophilic additions and cyclizations, making it versatile for synthetic chemistry applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For instance, derivatives of 1,3-dioxolanes have demonstrated significant antibacterial and antifungal activities. A study reported that several synthesized dioxolane derivatives exhibited excellent antifungal activity against Candida albicans and notable antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa .

| Compound | Antifungal Activity | Antibacterial Activity |

|---|---|---|

| This compound | Potentially active | Active against multiple strains |

| Dioxolane Derivative A | Active against C. albicans | Active against S. aureus |

| Dioxolane Derivative B | Not active | Active against E. faecalis |

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. The dioxolane moiety may facilitate binding to these targets, modulating various biological pathways . Further research is needed to elucidate the exact molecular interactions and pathways involved.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of cyclohexyl ketone with suitable dioxolane precursors under acidic conditions. This compound serves as an intermediate in the synthesis of more complex molecules and has potential applications in pharmaceuticals due to its biological activity.

Case Studies

A case study investigating the antibacterial efficacy of various dioxolane derivatives found that modifications to the substituents on the dioxolane ring significantly affected biological activity. For example, compounds with ether or ester groups at specific positions exhibited enhanced antibacterial properties compared to their counterparts without these modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.